molecular formula C13H21NO4 B2466014 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid CAS No. 2344679-45-2

5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B2466014
CAS No.: 2344679-45-2
M. Wt: 255.314
InChI Key: HTJJDVWEIJVAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(tert-Butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid is a spirocyclic compound featuring a bicyclic system (spiro[3.4]octane) with a tert-butoxycarbonyl (Boc) group at the 5-position and a carboxylic acid substituent at the 7-position. The spiro[3.4]octane core consists of a 4-membered ring (3+1 atoms) fused to a 5-membered ring (4+1 atoms) via a shared nitrogen atom. This structure confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry for designing protease inhibitors, enzyme modulators, and peptide mimetics .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-9(10(15)16)7-13(14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJJDVWEIJVAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344679-45-2
Record name 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or an amino acid derivative.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine (TEA), to protect the nitrogen atom.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed through acidic or basic hydrolysis, yielding the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group or other substituents are replaced by different functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Hydrolysis: Free amine and tert-butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound with altered functional groups.

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-5-azaspiro[34]octane-7-carboxylic acid depends on its specific application and the target molecule or pathway

    Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator by binding to specific enzymes or receptors, modulating their activity.

    Modulation of Biological Pathways: The compound may influence various biological pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Spirocyclic Systems

The target compound is distinguished from analogs by its spiro ring size, substituent positions, and heteroatom content. Key analogs include:

Table 1: Structural Comparison of Spirocyclic Carboxylic Acid Derivatives
Compound Name CAS Number Molecular Formula Spiro System Substituents Key Features
5-[(tert-Butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid (Target) Not specified C₁₃H₂₁NO₅ [3.4]octane Boc (5), COOH (7) Rigid bicyclic core; no heteroatoms beyond Boc and COOH
5-[(tert-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid Not specified C₁₂H₁₉NO₆ [3.4]octane Boc (5), COOH (7), oxygen in 2-position Enhanced polarity due to oxygen; potential for hydrogen bonding
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid 187 (Ref. ID) C₁₁H₁₇NO₅ [2.4]heptane Boc (5), COOH (6) Smaller spiro system (3- and 5-membered rings); stereochemical sensitivity
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid 150543-61-6 C₁₂H₁₉NO₅ [2.4]heptane Boc (5), COOH (7) 7-carboxylic acid position; higher ring strain
5-[(tert-Butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid Not specified C₁₄H₂₃NO₅ [3.5]nonane Boc (5), COOH (7) Larger spiro system (4- and 6-membered rings); increased conformational flexibility
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride 138062-77-8 C₇H₁₂ClNO₃ [3.4]octane COOH (7), oxygen (5), HCl salt Zwitterionic form; enhanced solubility due to hydrochloride salt

Physicochemical and Functional Differences

Spiro Ring Size: Smaller spiro systems (e.g., [2.4]heptane in CAS 150543-61-6) exhibit greater ring strain, reducing thermodynamic stability compared to the target compound’s [3.4]octane system .

Heteroatom Content :

  • The 2-oxa analog (CymitQuimica Ref: 10-F614343) introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
  • The hydrochloride salt (CAS 138062-77-8) improves aqueous solubility, making it advantageous for in vitro assays .

Substituent Positioning :

  • Carboxylic acid placement (e.g., 6-position in CAS 187 vs. 7-position in the target) alters electronic distribution and steric interactions, impacting receptor binding and metabolic stability .

Research and Application Insights

  • Medicinal Chemistry :

    • The target compound’s rigid spiro[3.4]octane core is leveraged in protease inhibitor design, where constrained geometries mimic peptide transition states .
    • Analogs like the 2-oxa variant are explored for CNS targets due to balanced lipophilicity and solubility .
  • Synthetic Challenges: Smaller spiro systems (e.g., [2.4]heptane) require specialized catalysts for enantioselective synthesis, as noted in Enamine Ltd’s reports . The discontinued status of some derivatives (e.g., CymitQuimica’s 3D-JSD45596) suggests scalability or stability issues .

Biological Activity

5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid, with a molecular formula of C13H21NO4 and CAS number 1363381-67-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications supported by various studies.

  • Molecular Weight : 255.314 g/mol
  • Purity : Typically ≥ 97%
  • Storage Conditions : Room temperature, in a sealed container to prevent degradation.

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various pharmacologically active compounds. Its structure allows it to interact with biological targets, potentially modulating biochemical pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced proliferation of certain cell types.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways that are critical for cell survival and function.

Antiviral Activity

One notable application of related compounds is in the treatment of viral infections. For instance, derivatives of spiro compounds have shown efficacy against Hepatitis C virus (HCV) by acting as non-structural protein inhibitors. The synthesis of this compound has been explored as a precursor for such antiviral agents, particularly in the development of ledipasvir, a potent HCV inhibitor .

Antimicrobial Properties

Research indicates that spiro compounds can exhibit antimicrobial properties. A study demonstrated that structural analogs displayed significant inhibitory effects against various bacterial strains, suggesting that this compound could be further investigated for its potential as an antimicrobial agent .

Data Summary

Property Value
Molecular FormulaC13H21NO4
Molecular Weight255.314 g/mol
CAS Number1363381-67-2
Purity≥ 97%
Storage ConditionsRoom temperature

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its analogs:

  • Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels.
  • Biological Assays : In vitro assays have been conducted to evaluate the biological activity against specific targets, revealing promising results in terms of enzyme inhibition and receptor interactions.

Q & A

Q. What are the key considerations for synthesizing 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid?

Synthesis typically involves protecting-group strategies, such as introducing the tert-butoxycarbonyl (Boc) group to stabilize the azaspiro ring during reactions. Key steps include cyclization to form the spirocyclic core and carboxylation at the 7-position. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like ring-opening. Yields can vary based on the purity of intermediates; rigorous characterization of precursors is advised .

Q. How can the structure of this compound be confirmed experimentally?

Combined spectroscopic methods are essential:

  • NMR : 1^1H and 13^13C NMR confirm the spirocyclic structure and Boc group integrity.
  • X-ray crystallography : Resolves stereochemical ambiguities in the azaspiro system.
  • HRMS : Validates molecular weight and functional groups.
    For spirocyclic compounds, coupling constants in NMR (e.g., 3JHH^3J_{HH}) help distinguish between possible conformers .

Q. What purification methods are recommended for this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. For polar impurities, reverse-phase HPLC with acetonitrile/water mixtures may improve resolution. Recrystallization in ethanol or methanol can enhance purity, but solvent choice must avoid Boc group cleavage under acidic/basic conditions .

Q. How should stability be assessed during storage?

The Boc group is sensitive to moisture and heat. Store at –20°C under inert gas (argon or nitrogen) in airtight containers. Monitor degradation via TLC or HPLC; decomposition products often include free amines or carboxylic acids due to Boc removal .

Q. What role does this compound play in medicinal chemistry research?

Its rigid spirocyclic structure serves as a conformational constraint in drug design, particularly for targeting enzymes or receptors requiring defined spatial arrangements. The carboxylic acid moiety allows for further derivatization (e.g., amide coupling) to optimize pharmacokinetic properties .

Advanced Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Density functional theory (DFT) simulations predict transition states and intermediates in cyclization steps. Software like Gaussian or ORCA can model steric effects in the azaspiro system, guiding solvent and catalyst selection. Molecular dynamics simulations assess conformational stability in solution .

Q. What experimental designs address contradictions in reported reactivity data?

Use factorial design (e.g., 2k^k factorial) to systematically vary factors like temperature, solvent polarity, and catalyst loading. For example, if conflicting reports exist about Boc group stability, controlled studies under varying pH and humidity conditions can isolate degradation pathways .

Q. How does stereochemistry influence its biological activity?

The azaspiro system’s stereochemical configuration affects binding affinity. For example, (R)- vs. (S)-configured spirocenters may show divergent interactions with chiral enzyme pockets. Enantioselective synthesis (e.g., chiral catalysts) and in vitro bioassays (e.g., IC50_{50} measurements) are critical for structure-activity relationship (SAR) studies .

Q. What strategies mitigate hygroscopicity during handling?

Lyophilization or azeotropic drying with toluene ensures anhydrous conditions. For hygroscopic batches, formulate as a stable salt (e.g., sodium or potassium carboxylate) or use inert additives like molecular sieves during reactions .

Q. How can conflicting data on thermal degradation be resolved?

Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map decomposition thresholds. Cross-validate with kinetic studies (e.g., Arrhenius plots) to differentiate between autocatalytic vs. first-order degradation mechanisms. Contrast results with structurally analogous compounds (e.g., tert-butyl esters) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.